(3beta,20R)-Pregn-5-ene-3,17,20-triol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15+,16-,17+,18+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUQCUDPXSTKLI-JGVMTBIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858332 | |
| Record name | (3beta,20R)-Pregn-5-ene-3,17,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2204-13-9 | |
| Record name | (3beta,20R)-Pregn-5-ene-3,17,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of 3beta,20r Pregn 5 Ene 3,17,20 Triol
Precursor Substrates and Initial Enzymatic Transformations
The journey to (3beta,20R)-Pregn-5-ene-3,17,20-triol begins with foundational steroid precursors and involves specific hydroxylation steps that are critical for its formation.
The primary precursor for the synthesis of this compound is pregnenolone (B344588). nih.gov Pregnenolone is the foundational C21 steroid from which all steroid hormones are derived, produced from cholesterol primarily within the mitochondria. The synthesis of androgens from pregnenolone can proceed through two distinct routes: the Δ⁴ and Δ⁵ pathways. The formation of this compound is a specific event within the Δ⁵ pathway. nih.gov
A critical step in the formation of this pregnenetriol is the hydroxylation of pregnenolone at the 17α position. researchgate.net This reaction is catalyzed by the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a member of the cytochrome P450 superfamily. nih.govnih.gov This enzymatic action converts pregnenolone into 17-hydroxypregnenolone. researchgate.net This intermediate, which now features hydroxyl groups at both the 3β and 17α positions, is the direct precursor that undergoes further modification to become this compound. The 17α-hydroxylation is a rate-limiting step and a crucial branch point in steroidogenesis, directing pregnenolone towards the synthesis of glucocorticoids and sex steroids. nih.gov
Key Enzymes Involved in its Formation and Interconversion
The synthesis and subsequent metabolism of this compound are governed by the coordinated action of specific enzymes, primarily from the cytochrome P450 and hydroxysteroid dehydrogenase families.
Cytochrome P450 enzymes are central to steroid synthesis, performing essential hydroxylation and cleavage reactions. nih.gov
CYP11A1 (Cholesterol Side-Chain Cleavage Enzyme): While not directly involved in the conversion of pregnenolone to the triol, CYP11A1 is the apical enzyme in steroidogenesis, catalyzing the conversion of cholesterol to pregnenolone, the ultimate precursor for all steroid hormones.
CYP17A1 (17α-hydroxylase/17,20-lyase): This dual-function enzyme is pivotal. nih.gov Its 17α-hydroxylase activity is responsible for converting pregnenolone to 17-hydroxypregnenolone. nih.gov Subsequently, the formation of this compound requires the reduction of the 20-keto group of 17-hydroxypregnenolone. This stands in contrast to the enzyme's other potential action, the 17,20-lyase activity, which would cleave the C17-C20 bond to form dehydroepiandrosterone (B1670201) (DHEA). nih.gov The balance between the hydroxylase/reductase pathway and the lyase pathway is a critical regulatory point in steroid hormone balance. nih.gov
Hydroxysteroid dehydrogenases are a class of enzymes that catalyze the oxidation and reduction of hydroxyl/keto groups at various positions on the steroid nucleus. mdpi.com
3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is a key player in the interconversion of Δ⁵ and Δ⁴ steroids. nih.govtaylorandfrancis.com It catalyzes the oxidation of the 3β-hydroxyl group and isomerization of the Δ⁵ double bond to the Δ⁴ position. reactome.org 3β-HSD can act on pregnenolone to produce progesterone (B1679170), or on 17-hydroxypregnenolone to produce 17-hydroxyprogesterone, thereby diverting precursors away from the pathway leading to this compound. nih.govreactome.org A deficiency in 3β-HSD activity can lead to an accumulation of Δ⁵-3β-hydroxysteroids, including pregnenetriol. nih.gov
20α-Hydroxysteroid Dehydrogenase (AKR1C1): The conversion of 17-hydroxypregnenolone to this compound involves the reduction of the ketone group at C20 to a hydroxyl group. This reaction is catalyzed by a 20α-hydroxysteroid dehydrogenase, which belongs to the aldo-keto reductase (AKR) superfamily.
Table 1: Key Enzymes and their Functions
| Enzyme | Class | Function in Pathway | Substrate | Product |
|---|---|---|---|---|
| CYP17A1 | Cytochrome P450 | Adds a hydroxyl group at the C17 position | Pregnenolone | 17-Hydroxypregnenolone |
| 20α-HSD | Aldo-Keto Reductase | Reduces the C20 ketone to a hydroxyl group | 17-Hydroxypregnenolone | This compound |
Position as an Intermediate in Broader Steroidogenic Networks
This compound is a metabolite within the Δ⁵ steroidogenic pathway. nih.gov Its formation represents a branch point in the metabolism of 17-hydroxypregnenolone. Following its synthesis from pregnenolone via 17α-hydroxylation, 17-hydroxypregnenolone can be directed down one of two major pathways:
Cleavage by CYP17A1 (17,20-lyase): This reaction breaks the C17-C20 bond to form the 19-carbon androgen precursor, DHEA. nih.gov This is the primary route to androgen and estrogen synthesis.
Reduction at C20: Alternatively, the 20-keto group of 17-hydroxypregnenolone can be reduced to form this compound. This compound is considered a urinary steroid metabolite and its presence can be indicative of specific enzyme activities or deficiencies, such as 3β-hydroxysteroid dehydrogenase deficiency. nih.gov
Therefore, this compound is not a major hormonal end-product but rather an intermediate metabolite. The flux of precursors through this specific side-pathway versus the main androgen-producing pathway is determined by the relative activities of the competing enzymes, namely the 17,20-lyase function of CYP17A1 and the C20 reductase enzymes. nih.gov
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | Pregnenetriol |
| Pregnenolone | P5 |
| 17-Hydroxypregnenolone | 17-OHP5 |
| Dehydroepiandrosterone | DHEA |
| Progesterone | P4 |
| 17-Hydroxyprogesterone | 17-OHP4 |
Relationship to Glucocorticoid Precursor Metabolism
The biosynthesis of this compound is directly tied to the glucocorticoid pathway through its precursor, 17α-hydroxypregnenolone. nih.gov In the adrenal cortex's zona fasciculata, cholesterol is converted to pregnenolone, which is then hydroxylated at the C17α position by the enzyme CYP17A1 to form 17α-hydroxypregnenolone. nih.gov This molecule is a critical branch point. The primary pathway to cortisol involves the conversion of 17α-hydroxypregnenolone to 17α-hydroxyprogesterone by 3β-hydroxysteroid dehydrogenase/isomerase (HSD3B2), followed by further enzymatic steps. nih.gov
However, 17α-hydroxypregnenolone can also undergo reduction of its 20-keto group by a 20-ketosteroid reductase enzyme to form this compound. This represents a side-pathway from the main glucocorticoid synthesis route. Elevated urinary levels of pregnanetriol (B129160) are a characteristic feature of certain forms of congenital adrenal hyperplasia (CAH), particularly in deficiencies of steroid 21-hydroxylase (CYP21A2), where precursor steroids like 17α-hydroxyprogesterone and its metabolites accumulate. nih.gov
Connections to Mineralocorticoid Synthesis Pathways
The synthesis of mineralocorticoids, such as aldosterone, occurs in the zona glomerulosa of the adrenal cortex, also originating from pregnenolone. reactome.org The classical pathway involves the conversion of pregnenolone to progesterone, which is then processed by CYP21A2 and subsequently by CYP11B2 to yield aldosterone. reactome.org
While this compound is not a direct intermediate in the formation of aldosterone, its connection to the mineralocorticoid pathway exists at the level of the common precursor, pregnenolone. nih.gov The formation of the triol from 17α-hydroxypregnenolone diverts substrate away from the pathways leading to both glucocorticoids and, to a lesser extent, mineralocorticoids, highlighting the interconnectedness and competitive balance within steroidogenesis.
Intermediary Role in Androgen and Estrogen Precursor Formation
The link between this compound and the formation of sex steroids is significant. The same enzyme that produces 17α-hydroxypregnenolone, CYP17A1, also possesses 17,20-lyase activity, which cleaves the bond between C17 and C20 of 17α-hydroxypregnenolone to produce dehydroepiandrosterone (DHEA). nih.govfrontiersin.org DHEA is the primary precursor for most androgens and estrogens. frontiersin.org
The formation of this compound via the reduction of 17α-hydroxypregnenolone is in direct competition with the 17,20-lyase reaction that produces DHEA. Therefore, the relative activities of 20-ketosteroid reductase and the 17,20-lyase component of CYP17A1 can influence the steroid output of a tissue, shifting the balance between pregnanetriol formation and androgen synthesis. Studies on related compounds suggest that pregnene-diols can serve as intermediates in the formation of certain C19 steroids, indicating that two pathways for androgen precursors may exist from pregnenolone. nih.gov
Table 1: Biosynthetic Position of this compound
Precursor Product Key Enzyme Class Relationship to Steroid Pathways 17α-hydroxypregnenolone This compound 20-Ketosteroid Reductase Side-product of glucocorticoid synthesis; competes with androgen precursor (DHEA) formation.
Catabolism and Further Metabolite Formation from this compound
Once formed, this compound undergoes further metabolic processing for inactivation and excretion, or in some cases, conversion into other active molecules.
Conjugation Pathways (e.g., Glucuronidation, Sulfation) of Pregnane (B1235032) Triols
The primary catabolic route for steroid hormones and their metabolites, including pregnane triols, is through Phase II conjugation reactions. cas.cznumberanalytics.com These processes increase the water solubility of the steroids, facilitating their elimination via urine or bile. The two main types of conjugation for steroids are glucuronidation and sulfation. cas.cz
Glucuronidation: This is a major pathway for steroid metabolism. cas.czwashington.edu It involves the transfer of a glucuronic acid molecule from the coenzyme uridine-5´-diphosphoglucuronic acid (UDPGA) to one or more of the hydroxyl groups on the pregnanetriol molecule. cas.cz The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are abundant in the liver. numberanalytics.comwashington.edu
Sulfation: This pathway is also crucial for steroid metabolism. cas.cz It involves the transfer of a sulfonate group from the universal donor coenzyme 3´-phosphoadenosine-5´-phosphosulfate (PAPS) to a hydroxyl group. cas.czuomus.edu.iq This reaction is catalyzed by sulfotransferase (SULT) enzymes. uomus.edu.iq For many phenolic compounds, glucuronidation and sulfation are competing reactions. washington.edu
These conjugation processes are generally considered irreversible and result in biologically inactive metabolites destined for excretion. cas.cz
Table 2: Major Conjugation Pathways for Pregnane Triols
Pathway Enzyme Family Required Cofactor Primary Function Glucuronidation UDP-glucuronosyltransferases (UGTs) UDP-glucuronic acid (UDPGA) Increases water solubility for excretion. [3, 8] Sulfation Sulfotransferases (SULTs) PAPS (3'-phosphoadenosine-5'-phosphosulfate) Increases water solubility for excretion. [2, 3]
Oxidative and Reductive Transformations
Beyond conjugation, this compound can undergo further transformations through oxidation and reduction. The hydroxyl groups at positions C3 and C20 can be oxidized by dehydrogenase enzymes, potentially converting the triol back into a ketone-containing steroid. For instance, oxidation at the 3β-hydroxyl and isomerization of the Δ5 double bond by the HSD3B2 enzyme would convert the molecule into a derivative of progesterone. nih.gov These transformations represent a dynamic interplay where metabolites can be shuttled between different steroid classes or states of activity.
Photochemical Conversions to Secosteroids and Vitamin D-like Compounds
A fascinating and highly specific metabolic transformation involves the photochemical conversion of steroid precursors into secosteroids, which are molecules where one of the steroid rings has been cleaved. The most well-known example is the conversion of 7-dehydrocholesterol (B119134) to vitamin D3 upon exposure to UVB radiation.
A similar process has been demonstrated for a closely related pregnanetriol derivative. nih.gov In certain metabolic disorders, such as Smith-Lemli-Opitz syndrome (SLOS), precursors like pregna-5,7-dienes can accumulate. nih.gov Research has shown that the 20R and 20S epimers of pregna-5,7-diene-3β,17α,20-triol undergo photochemical conversion when exposed to UVB radiation. nih.gov This reaction cleaves the B-ring to form 9,10-secosteroids with structures analogous to vitamin D. nih.gov The process also yields other photoproducts, including tachysterol-like and lumisterol-like derivatives. nih.gov This conversion has been observed in human skin treated with the precursor pregnadienetriols and subsequently irradiated with UV light, demonstrating a potential alternative pathway for the generation of vitamin D-like molecules from steroid precursors. nih.gov
Table 3: Photochemical Conversion of a Pregnane-5,7-diene-triol
Precursor Trigger Major Product Classes Reference Pregna-5,7-diene-3β,17α,20-triol UVB Radiation 9,10-Secosteroids (Vitamin D-like), Tachysterol-like compounds, Lumisterol-like compounds medchemexpress.com
Analytical Methodologies for Research on 3beta,20r Pregn 5 Ene 3,17,20 Triol and Its Metabolites
Advanced Chromatographic Techniques for Separation and Quantification
Chromatography, coupled with mass spectrometry, stands as a cornerstone for the analysis of steroids, offering high sensitivity and specificity.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and frequently utilized technique for the comprehensive profiling of steroid metabolites, including those derived from pregnenolone (B344588). nih.gov In steroidomics research, GC-MS is particularly valued for its ability to separate complex mixtures of steroids and provide definitive spectral information for their identification. nih.gov This is crucial for resolving intricate diagnostic profiles relevant to inborn errors of steroid metabolism and other endocrine disorders. nih.gov
The typical workflow for GC-MS analysis of steroids from biological samples, such as urine, involves several key steps. Sample preparation often includes solid-phase extraction to isolate the steroids, followed by enzymatic hydrolysis to cleave conjugated steroid sulfates and glucuronides. nih.gov A dual derivatization process is then commonly employed to enhance the volatility and thermal stability of the steroids, making them suitable for gas chromatography. nih.gov The derivatized steroids are then separated on a chromatographic column and detected by a mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for their identification and quantification. nih.govnih.gov
GC-MS methods have been successfully developed and validated for the quantification of extensive panels of urinary steroid metabolites, encompassing androgens, estrogens, pregnanes, and corticosteroids. nih.gov These methods demonstrate high selectivity, accuracy, and precision, with the ability to detect both physiological and pathological concentrations of steroids. nih.govnih.gov For instance, a validated GC-MS/MS method for 22 urinary steroids, including pregnenolone metabolites, showed excellent linearity and extraction recoveries greater than 80%. nih.gov The sensitivity of such methods is generally suitable for detecting endogenous levels, with limits of quantification typically ranging from 0.1 to 20 ng/mL. nih.gov
Interactive Data Table: Typical Performance Characteristics of GC-MS Methods for Steroid Analysis
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Linearity (r) | >0.99 | nih.gov |
| Extraction Recovery | >80% | nih.gov |
| Limit of Quantification (LOQ) | 0.1 - 20 ng/mL | nih.gov |
| Accuracy | 80% - 120% | nih.gov |
| Intra- and Inter-assay Precision (RSD) | <25% | nih.gov |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the quantitative analysis of steroid hormones in clinical and research settings, largely due to its ability to overcome the limitations of traditional immunoassays, such as cross-reactivity. nih.govmdpi.com This technique offers high analytical sensitivity and specificity, allowing for the simultaneous detection of multiple analytes in a single run. chromsystems.comnih.gov
In a typical LC-MS/MS workflow for steroid analysis, serum or plasma samples undergo a sample preparation step, which may involve solid-phase extraction (SPE) or liquid-liquid extraction to isolate the steroids. nih.govnih.gov The extracted steroids are then separated using high-performance liquid chromatography (HPLC) before being introduced into the tandem mass spectrometer for detection and quantification. mdpi.com The use of internal standards, often isotopically labeled versions of the analytes, is crucial for ensuring accuracy and precision by correcting for variations during sample preparation and analysis. chromsystems.comsigmaaldrich.com
LC-MS/MS methods have been standardized and validated for the routine determination of a wide range of steroid hormones. For example, a standardized HPLC-MS/MS assay has been validated for the quantitative measurement of 15 steroid metabolites in human serum, demonstrating good precision (intra-day 1.1-8.8%, inter-day 5.2-14.8%) and accuracy (intra-day 88.3-115.5%, inter-day 91.4-117.2%). nih.gov The limits of quantification for these methods are generally low, allowing for the measurement of steroids at physiological concentrations. nih.gov
Interactive Data Table: Validation Parameters of a Standardized LC-MS/MS Assay for Steroid Hormones
| Validation Parameter | Result | Reference |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.01-32 ng/mL | nih.gov |
| Upper Limit of Quantification (ULOQ) | 5-8000 ng/mL | nih.gov |
| Calibration Correlation Coefficient (R²) | >0.9966 | nih.gov |
| Intra-day Precision | 1.1-8.8% | nih.gov |
| Inter-day Precision | 5.2-14.8% | nih.gov |
| Intra-day Accuracy | 88.3-115.5% | nih.gov |
| Inter-day Accuracy | 91.4-117.2% | nih.gov |
| Recovery | 68-99% | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including steroids. nih.gov In the field of steroid chemistry, NMR provides detailed information about the stereochemistry of a molecule through the analysis of chemical shifts, coupling constants, and the nuclear Overhauser effect. nih.gov While NMR had been used in steroid research since the late 1950s, modern high-resolution techniques have significantly enhanced its capabilities. rsc.org
For complex molecules like steroids, one-dimensional (1D) ¹H NMR spectra can be crowded, making interpretation difficult. rsc.orgmdpi.com However, the development of two-dimensional (2D) NMR techniques, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), has allowed for the resolution of overlapping signals and the unambiguous assignment of proton and carbon resonances. mdpi.com Advanced methods like homodecoupled or pure shift 1D ¹H experiments, as well as heteronuclear techniques like ¹³C-¹³C INADEQUATE, provide even greater detail for structural determination. rsc.org
In the context of (3beta,20R)-Pregn-5-ene-3,17,20-triol, NMR would be crucial for confirming the stereochemistry at the C-3, C-17, and C-20 positions, as well as the location of the double bond at C-5. The analysis of J H-H coupling constants, in particular, can provide definitive information about the relative orientation of protons and thus the conformation of the steroid rings. mdpi.comnih.gov Researchers have demonstrated that the J H-H values deduced from known steroids can be universally applied to other similar steroidal compounds, aiding in their structural determination. mdpi.comnih.gov
Application of Isotopic Labeling for Metabolic Flux and Pathway Tracing Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and to study the flux through metabolic pathways. In steroid research, stable isotopes such as ¹³C and deuterium (B1214612) (²H) are commonly used. sigmaaldrich.comnih.gov By introducing a labeled precursor, such as isotopically labeled pregnenolone, into a biological system, researchers can follow the appearance of the label in downstream metabolites, thereby elucidating the metabolic pathways involved. nih.gov
The use of stable isotope-labeled steroids as internal standards is a cornerstone of quantitative analysis by mass spectrometry. sigmaaldrich.com These standards have similar physicochemical properties to the unlabeled analytes, which helps to minimize variations during sample preparation and analysis, leading to more accurate and precise measurements. sigmaaldrich.com For example, in LC-MS/MS analysis, a pair of isotope labeling reagents can be used to label steroid hormones in samples and standards, respectively, which improves ionization efficiency and minimizes matrix effects. nih.gov
Isotopic labeling can also reveal important details about enzyme kinetics. For instance, studies using tritium-labeled pregnenolone have demonstrated a kinetic isotope effect in the enzymatic conversion to progesterone (B1679170), providing evidence for the formation of a key intermediate in the reaction. nih.gov This highlights the utility of isotopic labeling not only for pathway tracing but also for investigating the mechanisms of steroidogenic enzymes. nih.gov However, it is important to note that significant isotope effects can sometimes occur in the metabolism of labeled steroids, which must be considered when interpreting the results of such studies. capes.gov.br
Development and Validation of Immunoassays for Quantitative Biochemical Analysis
Immunoassays, such as radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs), have historically been a primary method for the quantification of steroids in biological fluids. These assays rely on the specific binding of an antibody to the target steroid.
The development of an immunoassay involves producing an antibody that is highly specific to the steroid of interest. This is often achieved by coupling the steroid to a larger carrier protein to make it immunogenic. The resulting antibodies can then be used to develop a competitive binding assay. In a typical RIA, a known amount of radiolabeled steroid competes with the unlabeled steroid in the sample for a limited number of antibody binding sites. The amount of bound radioactivity is inversely proportional to the concentration of the steroid in the sample.
Immunoassays have been successfully developed for a variety of pregnane (B1235032) steroids. For example, RIAs have been created to detect C21 steroids with a 5β-reduced, 3α-hydroxylated configuration, which are important metabolites in certain biological processes. nih.gov These assays, when used in conjunction with chromatographic techniques like HPLC, can identify and quantify specific steroids in complex mixtures. nih.gov
Chemical Synthesis and Derivatization Strategies for Research Applications
Total Synthesis Approaches to (3beta,20R)-Pregn-5-ene-3,17,20-triol and its Analogues
The total synthesis of complex steroids like (3β,20R)-Pregn-5-ene-3,17,20-triol, while not as common as semisynthesis for this particular compound, represents a significant challenge in organic chemistry. These approaches build the intricate tetracyclic pregnane (B1235032) core and stereochemically rich side chains from simple, non-steroidal starting materials.
General strategies often involve convergent approaches where different parts of the molecule are synthesized separately and then combined. For instance, the total synthesis of related pregnane steroids has been achieved through methods like acetylene-cation cyclization of acyclic precursors to form the steroid nucleus nih.gov. Another powerful strategy involves the use of metallacycle-mediated annulative cross-couplings to construct the C/D ring system of the steroid core with high stereocontrol nih.gov.
A key challenge in the total synthesis of (3β,20R)-Pregn-5-ene-3,17,20-triol is the stereoselective installation of the C-17 side chain with the correct (20R) configuration. This often requires the development of novel stereoselective reactions or the use of chiral auxiliaries. Biomimetic synthesis, which mimics the natural biosynthetic pathways of steroids, offers an alternative approach. This can involve polyene cyclizations that aim to replicate the enzymatic processes that form the steroid skeleton in living organisms newswise.com. While these strategies have been successfully applied to other complex natural products, their application to the specific synthesis of (3β,20R)-Pregn-5-ene-3,17,20-triol from basic precursors remains an area of ongoing research interest.
Semisynthesis from Precursor Steroids for Specific Research Needs
Semisynthesis, which starts from readily available and structurally similar natural steroids, is the more common and economically viable approach for producing (3β,20R)-Pregn-5-ene-3,17,20-triol for research purposes. Common starting materials include diosgenin, pregnenolone (B344588), and various phytosterols.
The general approach involves the chemical modification of the precursor's side chain and functional groups to introduce the desired 17-hydroxyl and 20-hydroxyl groups with the correct stereochemistry. For example, 17-oxosteroids, which can be produced in large quantities from the microbiological degradation of plant sterols like β-sitosterol, are ideal starting points for building the C-17 side chain rug.nl. The introduction of the hydroxyethyl group at C-17 can be achieved through various nucleophilic addition reactions to a C-17 ketone. Subsequent stereoselective reduction of a C-20 ketone can then establish the desired (20R) stereocenter.
A variety of synthetic methods have been developed to construct the C-17 side chain on the steroid nucleus. These methods often involve multi-step sequences to achieve the desired functionality and stereochemistry researchgate.net. The choice of precursor and synthetic route can be tailored to the specific research need, whether it be for producing the parent compound or for synthesizing novel analogues with modified biological activity.
Preparation of Radiolabeled and Deuterated Analogues for Tracer Studies
To study the metabolism, distribution, and receptor-binding properties of (3β,20R)-Pregn-5-ene-3,17,20-triol, isotopically labeled analogues are invaluable tools. These include compounds labeled with radioactive isotopes like tritium (³H) or carbon-14 (¹⁴C), or with stable heavy isotopes such as deuterium (B1214612) (²H).
The synthesis of these labeled compounds typically follows established semisynthetic routes, incorporating the isotopic label at a specific and stable position within the molecule. For example, a tritiated analogue of a related pregnane derivative has been prepared for use in radioimmunoassays. The introduction of tritium can be achieved through methods such as catalytic tritiation of an unsaturated precursor.
Deuterated analogues are particularly useful for metabolic studies using mass spectrometry, as the deuterium atoms provide a distinct mass shift that allows for the differentiation of the administered compound from its endogenous counterparts. The synthesis of deuterated steroids often involves the use of deuterium-labeled reagents at key steps in the synthetic sequence.
| Isotope | Type | Application |
| ³H (Tritium) | Radioactive | Radioimmunoassays, receptor binding studies |
| ¹⁴C (Carbon-14) | Radioactive | Metabolic fate studies |
| ²H (Deuterium) | Stable | Mass spectrometry-based metabolic studies |
Derivatization for Enhanced Analytical Detection and Characterization
Chemical derivatization is a common strategy to improve the analytical properties of (3β,20R)-Pregn-5-ene-3,17,20-triol for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The hydroxyl groups of the steroid can be modified to increase volatility, improve chromatographic behavior, and enhance ionization efficiency.
For GC-MS analysis , a widely used derivatization technique is silylation , which involves reacting the hydroxyl groups with a silylating agent to form trimethylsilyl (TMS) ethers. This process increases the volatility of the steroid, making it suitable for gas chromatography. The resulting TMS derivatives of pregnenetriols produce characteristic mass spectra that aid in their identification and quantification.
For LC-MS analysis , derivatization can be employed to enhance the ionization of the steroid, particularly for electrospray ionization (ESI). Reagents that introduce a readily ionizable group onto the steroid molecule can significantly improve detection sensitivity. Girard's reagents , such as Girard's reagent P and Girard's reagent T, are classic derivatizing agents for ketosteroids, but can also be used for hydroxyl-containing steroids after oxidation. These reagents introduce a permanently charged quaternary ammonium moiety, which greatly enhances the signal in positive-ion ESI-MS nih.govrug.nlnih.gov. This approach has been successfully used for the sensitive detection of other steroids in biological samples nih.govnih.gov.
| Analytical Technique | Derivatization Method | Reagent Example | Purpose |
| GC-MS | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility, improve peak shape |
| LC-MS (ESI) | Cationization | Girard's Reagent T | Introduce a permanent positive charge, enhance ionization |
Research Models and Experimental Approaches for Studying 3beta,20r Pregn 5 Ene 3,17,20 Triol
In Vitro Cellular Models for Steroid Metabolism and Signaling Investigations
In vitro cellular models are fundamental tools for investigating the metabolism and signaling of (3beta,20R)-Pregn-5-ene-3,17,20-triol in a controlled environment. Human liver-derived cell lines, such as the hepatoma cell lines HepG2 and Mz-Hep-1, are often employed for general drug metabolism studies. nih.gov However, these cell lines typically exhibit low to negligible levels of the key drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which can limit their utility for studying specific steroid biotransformations. nih.gov
To overcome these limitations, researchers utilize several advanced strategies:
Recombinant Cell Lines : A powerful approach involves the use of cell lines (e.g., HEK293 or CHO cells) that have been genetically engineered to heterologously express single, specific steroidogenic enzymes, such as CYP17A1 or 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov These models are invaluable for screening potential enzyme inhibitors and for isolating a specific metabolic reaction to study its kinetics and products without confounding variables. nih.gov
Specialized Cell Lines : Adrenal carcinoma cell lines, such as the NCI-H295R line, are widely used as they express most of the key enzymes required for steroidogenesis. This makes them a more comprehensive model for studying the entire pathway from cholesterol to various steroid hormones and their metabolites.
Primary Cultured Hepatocytes : While their use is hampered by limited availability and variability between donors, primary cultured hepatocytes remain a gold standard for metabolic studies due to their complete and physiologically relevant profile of metabolic enzymes. nih.gov
Cancer Cell Lines : Specific cancer cell lines are used to investigate the role of steroid metabolism in disease. For instance, studies on glioblastoma have explored the effects of inhibiting DHEA production, a key precursor in steroid pathways, using CYP17A1 inhibitors. nih.gov Similarly, novel hepatocellular carcinoma (HCC) cell lines have been developed to study the interplay between lipid metabolism and cancer stemness. nih.gov
These cellular systems allow for detailed investigations into the enzymatic conversion of precursors to this compound, the identification of downstream metabolites, and the elucidation of its potential signaling effects through nuclear receptors or other pathways.
Use of Animal Models for Elucidating Steroidogenic Pathways and Metabolic Fates (mechanistic focus)
Animal models are indispensable for understanding the complex, multi-organ metabolism and physiological relevance of steroids like this compound in vivo. Preclinical studies often use a range of species, including mice, rats, dogs, and monkeys, to characterize pharmacokinetics and metabolism. nih.gov These models allow researchers to trace the metabolic fate of a compound, identify major metabolites in biological fluids like plasma and urine, and understand how these processes are influenced by the integrated physiological system, which cannot be replicated in vitro. For example, studies on synthetic androstene derivatives have shown that metabolism can differ significantly between species, highlighting the importance of comparative studies. nih.gov
Genetic animal models of steroid deficiency states provide critical insights into alternative or shunted steroidogenic pathways that become prominent when a primary pathway is blocked. A key example is the research into Smith-Lemli-Opitz Syndrome (SLOS), an autosomal recessive disorder caused by mutations in the DHCR7 gene. labcorp.com This gene encodes the enzyme 7-dehydrocholesterol (B119134) reductase, which catalyzes the final step in cholesterol biosynthesis. wardelab.com
In SLOS, the DHCR7 enzyme deficiency leads to a buildup of the cholesterol precursor 7-dehydrocholesterol (7DHC) and a corresponding decrease in cholesterol levels. nih.gov This accumulation of 7DHC forces it into alternative metabolic pathways, leading to the production of atypical steroids. Fetal tissues produce novel dehydro-steroid metabolites, including 7-dehydropregnanetriol (7DHPT), an analogue of pregnanetriol (B129160). nih.govnih.gov The measurement of 7DHPT and dehydro-oestriol in maternal urine has become a reliable, non-invasive method for the prenatal diagnosis of SLOS. nih.govnih.gov Animal models with engineered Dhcr7 deficiencies replicate these biochemical abnormalities and are crucial for studying the mechanisms by which these alternative steroids are formed and their potential biological activities or toxicities.
| Analyte Ratio | SLOS-Affected Pregnancies (Range) | Unaffected Pregnancies (Range) | Sample Type | Reference |
|---|---|---|---|---|
| 7-dehydropregnanetriol/pregnanetriol (7DHPT/PT) | 0.037 - 1.02 | <0.01 | Maternal Urine | nih.gov |
| 8-dehydroesteriol/oestriol (8DHE3/E3) | 0.073 - 1.7 | <0.019 | Maternal Urine | nih.govnih.gov |
| 7-dehydrocholesterol (7DHC) | 9.87 µg/ml | 0.0026 ± 0.0015 µg/ml | Amniotic Fluid | nih.gov |
The pharmacological manipulation of steroidogenic enzymes in vivo is a powerful technique to probe the function of specific enzymes and observe the resulting shifts in steroid profiles. A prominent example is the use of CYP17A1 inhibitors, such as abiraterone (B193195). oup.comtaylorandfrancis.com CYP17A1 is a dual-function enzyme critical for the production of both cortisol (via its 17α-hydroxylase activity) and androgens (via its 17,20-lyase activity). nih.govoup.com
In studies involving men with castration-resistant prostate cancer, treatment with abiraterone acetate (B1210297) effectively blocks CYP17A1. oup.comoup.com This inhibition leads to a predictable accumulation of steroid precursors upstream of the enzymatic block. Mass spectrometry-based analysis of urinary steroids in these patients reveals a significant decrease in androgens and cortisol, but a marked increase in the metabolites of pregnenolone (B344588) and 17-hydroxypregnenolone. oup.com Notably, these studies have documented a significant change in the levels of 5-Pregnenetriol (5-PT), demonstrating how pharmacological blockade of a key enzyme can divert steroidogenesis and alter the flux through pathways leading to compounds like this compound. oup.comoup.com
| Steroid Metabolite | Median Change from Baseline (%) | Significance (p-value) | Reference |
|---|---|---|---|
| Pregnenolone Metabolites | |||
| 5-Pregnenetriol (5-PT) | -15 | 0.1892 | oup.comoup.com |
| 17-hydroxyprogesterone Metabolites | |||
| Pregnanetriol (PT) | -36 | 0.3833 | oup.comoup.com |
Note: The data reflect changes before the addition of dexamethasone (B1670325) to the treatment regimen.
Mechanistic Studies in Purified Enzyme Systems and Protein Reconstitutions
To understand the precise biochemical mechanisms of this compound formation, researchers use purified enzyme systems. This reductionist approach removes the complexity of the cellular environment and allows for the detailed characterization of a single enzymatic reaction. The synthesis of this compound from its immediate precursor, 17α-hydroxypregnenolone, involves the reduction of the 20-keto group. This reaction is catalyzed by a 20-ketosteroid reductase (20-KSR), which belongs to the aldo-keto reductase (AKR) or short-chain dehydrogenase/reductase (SDR) superfamilies.
A typical mechanistic study would involve:
Enzyme Purification : The specific reductase suspected of catalyzing the reaction is purified to homogeneity from natural sources or, more commonly, from recombinant expression systems.
Reconstitution : The purified enzyme is incubated in a reaction vessel with the substrate (17α-hydroxypregnenolone) and the necessary cofactor, typically NADPH or NADH, which provides the reducing equivalents.
Kinetic Analysis : By varying the substrate and cofactor concentrations, key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximal velocity (Vₘₐₓ) are determined. This provides quantitative information about the enzyme's affinity for the substrate and its catalytic efficiency.
Product Identification : The reaction products are analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) to confirm the identity of this compound and to identify any other byproducts.
These studies are crucial for definitively identifying the enzymes responsible for the synthesis of this compound and for understanding the stereospecificity of the reduction at the C20 position.
Comparative Biochemical Analyses across Species and Tissues for Steroid Metabolism
The metabolism of steroids can vary significantly between different species and even across different tissues within the same organism. These differences are primarily due to variations in the expression levels, isoforms, and catalytic activities of steroidogenic enzymes.
Species Differences : Drug metabolism studies have demonstrated that steroid analogues are often metabolized differently in preclinical animal models (like rodents and dogs) compared to humans. nih.gov These discrepancies can affect the circulating levels and biological activity of a steroid and its metabolites, making cross-species extrapolation challenging. Such differences are critical to consider when translating findings from animal models to human physiology.
Tissue-Specific Metabolism : The enzymes responsible for steroid synthesis and modification are expressed in a highly tissue-specific manner. For instance, the human genome contains two genes for 3β-HSD: HSD3B1 and HSD3B2. mdpi.com The type II isoenzyme (HSD3B2) is predominantly expressed in the primary steroidogenic tissues—the adrenal glands and gonads. mdpi.comnih.gov In contrast, the type I isoenzyme (HSD3B1) is found in peripheral tissues such as the liver, placenta, and skin. nih.gov This differential expression means that the conversion of Δ5-steroids (like pregnenolone and 17α-hydroxypregnenolone) to Δ4-steroids can occur in different locations throughout the body, influencing the local and systemic availability of this compound and its precursors. wikipedia.org This is particularly relevant in genetic disorders like 3β-HSD deficiency, where the unaffected liver enzyme can partially compensate for the deficient adrenal and gonadal enzyme. wikipedia.org
Future Directions and Emerging Research Avenues for 3beta,20r Pregn 5 Ene 3,17,20 Triol
Elucidation of Undiscovered Metabolic Pathways and Novel Metabolites
The metabolic network of (3beta,20R)-Pregn-5-ene-3,17,20-triol is thought to be more complex than currently known. While it is recognized as a metabolite of pregnenolone (B344588) sulfate, its own downstream metabolic pathways are not well-defined. pharmaffiliates.com Future research should focus on identifying and characterizing the full spectrum of its metabolites.
One potential metabolic route is sulfation, leading to the formation of this compound sulfate. pharmaffiliates.com Another anticipated pathway is glucuronidation. The synthesis of monoglucosides of the related pregn-5-ene-3beta,20R-diol suggests that this compound may also undergo conjugation with glucuronic acid at one or more of its hydroxyl groups.
Furthermore, the core steroid structure could be subject to a variety of enzymatic modifications, including hydroxylation, oxidation, and reduction, at various positions. These transformations would give rise to a host of novel metabolites, each with potentially unique biological activities. The tentative identification of 5ξ-pregn-7-ene-3ξ,17,20S-triol disulfates in certain metabolic disorders hints at the existence of less common metabolic pathways that warrant further investigation.
Future research in this area will likely involve advanced mass spectrometry-based metabolomics to profile and identify these novel metabolites in biological samples.
| Potential Metabolic Pathway | Precursor | Resulting Metabolite Class |
| Sulfation | This compound | Sulfated pregnenetriols |
| Glucuronidation | This compound | Glucuronidated pregnenetriols |
| Hydroxylation | This compound | Hydroxylated pregnenetriol derivatives |
| Oxidation/Reduction | This compound | Keto- and reduced pregnenetriol derivatives |
Advanced Studies on Enzyme Kinetics and Specificity for Steroid Conversions
A critical step in understanding the metabolic flux of this compound is the identification and characterization of the enzymes responsible for its synthesis and degradation. The involvement of hydroxysteroid dehydrogenases (HSDs) is highly probable. For instance, the 3beta-hydroxysteroid dehydrogenase/delta-5-delta-4 isomerase (3beta-HSD) enzyme is a key player in the metabolism of related pregnene compounds and is a prime candidate for involvement in the metabolism of this compound.
Future studies should employ recombinant human enzymes to systematically screen for their ability to metabolize this steroid. For enzymes that show activity, detailed kinetic studies will be necessary to determine key parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax). This will provide crucial insights into the efficiency and specificity of these enzymatic conversions.
Understanding the tissue-specific expression of these enzymes will also be vital in elucidating the physiological and pathological relevance of different metabolic pathways. For example, the two isoforms of 3beta-HSD, HSD3B1 and HSD3B2, exhibit distinct tissue expression patterns, which could influence the metabolic fate of this compound in different parts of the body.
| Enzyme Class | Potential Role in this compound Metabolism |
| Hydroxysteroid Dehydrogenases (HSDs) | Interconversion of hydroxyl and keto groups |
| Sulfotransferases (SULTs) | Sulfation of hydroxyl groups |
| UDP-glucuronosyltransferases (UGTs) | Glucuronidation of hydroxyl groups |
| Cytochrome P450 Enzymes (CYPs) | Hydroxylation and other oxidative modifications |
Refinement of Analytical Techniques for Ultra-Trace Detection in Complex Biological Matrices
The development of highly sensitive and specific analytical methods is a prerequisite for advancing our understanding of this compound. Its expected low concentrations in biological fluids necessitate the use of state-of-the-art analytical platforms.
Gas chromatography-mass spectrometry (GC-MS) has been traditionally used for steroid analysis, often requiring derivatization to improve volatility and ionization efficiency. The analysis of related pregnanetriol (B129160) derivatives as their trimethylsilyl (TMS) ethers by GC-MS provides a framework for developing methods for this compound.
However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is emerging as the preferred technique for steroid analysis due to its high sensitivity, specificity, and ability to analyze underivatized compounds. The development of a dedicated LC-MS/MS method for this compound would enable its accurate quantification in complex biological matrices such as plasma, urine, and tissue extracts. This would involve optimizing chromatographic separation, ionization conditions, and the selection of specific precursor and product ion transitions for selected reaction monitoring (SRM).
| Analytical Technique | Key Features for this compound Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High-resolution separation, established fragmentation patterns (with derivatization) |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity, no derivatization required, suitable for complex matrices |
Integration with Systems Biology Approaches to Steroidome Research
The study of the complete set of steroids in a biological system, known as steroidomics, provides a holistic view of steroid metabolism and its regulation. Integrating quantitative data for this compound into steroidomics datasets will be crucial for understanding its position within the broader steroid metabolic network.
Systems biology approaches, which combine experimental data with computational modeling, can then be used to explore the dynamics of the steroidome and how it is perturbed in different physiological and pathological states. For example, by correlating the levels of this compound with those of other steroids and with clinical outcomes, it may be possible to identify its role as a biomarker for certain diseases.
Furthermore, these approaches can help in predicting the effects of therapeutic interventions on the steroidome, including the levels of this compound.
Exploration of Non-Classical Biological Roles at the Molecular Level
Beyond its role as a metabolic intermediate, this compound may possess its own unique biological activities. The antiproliferative properties of derivatives of the related pregna-5,7-diene-3β,17α,20-triol against melanoma cells suggest that pregnenetriols could have non-classical biological functions.
Future research should investigate the potential of this compound to interact with various cellular targets, including nuclear receptors, ion channels, and enzymes. High-throughput screening assays could be employed to identify novel protein binding partners.
Subsequent cell-based and in vivo studies would then be necessary to elucidate the functional consequences of these interactions and to determine whether this compound plays a role in processes such as cell proliferation, inflammation, or neuroprotection. Unraveling these non-classical roles could open up new avenues for therapeutic development.
Q & A
Q. How can the stereochemical configuration of (3β,20R)-Pregn-5-ene-3,17,20-triol be determined experimentally?
To resolve stereochemical ambiguities (e.g., 20R vs. 20S), nuclear magnetic resonance (NMR) spectroscopy is critical. Key strategies include:
- 1D H NMR : Observe chemical shifts for methyl groups (e.g., C21-CH at δ ~1.2 ppm for 20R vs. δ ~1.4 ppm for 20S) and hydroxyl-bearing carbons (C3, C17, C20) .
- 2D COSY : Correlate protons at C20 with adjacent C21-CH and C17-OH. For example, COSY data in confirmed correlations between 20-H and 21-CH, distinguishing 20R from 20S configurations .
- NOESY : Detect spatial proximity between C18-CH and C20-H to confirm axial/equatorial orientations.
Q. What synthetic routes are available for (3β,20R)-Pregn-5-ene-3,17,20-triol?
The compound is synthesized via:
- Epoxidation and reduction : Start with 3-acetylated 5-diene precursors (e.g., 3β-acetoxy-pregna-5,7-diene-20-one), followed by selective reduction of epoxides using NaBH or LiAlH to yield 20R/20S epimers .
- Biological reduction : Use enzymes like 20α-hydroxysteroid dehydrogenase to selectively reduce 20-ketosteroids to 20R-hydroxyl derivatives .
- Microwave-assisted acetylation : Efficiently modify sterols in semisolid states to preserve stereochemical integrity .
Q. How is the compound quantified in biological samples?
Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection (λ = 210–280 nm) is standard. Key parameters:
- Column : C18, 5 μm, 250 × 4.6 mm.
- Mobile phase : Gradient of acetonitrile/water (70:30 to 95:5 over 20 min).
- Validation : Sensitivity down to 0.1 ng/mL in plasma, with recovery rates >90% .
Advanced Research Questions
Q. What mechanisms drive the UVB-induced conversion of (3β,20R)-Pregn-5-ene-3,17,20-triol to triene derivatives?
UVB (280–315 nm) triggers:
Singlet oxygen (O) generation : Initiates endoperoxide/hydroperoxide intermediates via Type II photodynamic reactions (Scheme 4, ).
Autocatalytic triene formation : 5,7-diene precursors (e.g., 4S) undergo oxidation to pregna-5,7,9(11)-triene-3β,17α,20S-triol (5S) with λmax = 324 nm .
Dose dependency : At 2500 mJ/cm UVB, triene yields peak, while higher doses favor iso-T derivatives and hydroperoxides .
Table 1 : UVB Dose vs. Product Profile
| UVB Dose (mJ/cm²) | Major Products | Minor Products |
|---|---|---|
| 500–1000 | Vitamin D-like (4S-D) | Lumisterol-like (4S-L) |
| 1500–2500 | Tachysterol-like (4S-T) | Pregna-5,7,9(11)-triene (5S) |
| >3000 | Iso-T derivatives, hydroperoxides | Oxidized secosteroids |
Q. Why does the 20S epimer (4S) exhibit higher photoconversion efficiency than 20R (4R)?
The stereochemical orientation at C20 influences:
- Hydrogen bonding : 20S-OH forms stronger intramolecular H-bonds with C17-OH, stabilizing reactive conformers during UVB exposure .
- Electron density distribution : 20S configuration enhances π→π* transitions in the 5,7-diene system, increasing UV absorption cross-section .
- Redox stability : 4S generates 2.5× more singlet oxygen than 4R, accelerating triene formation .
Q. How do conflicting data on triene formation mechanisms in SLOS models inform experimental design?
Discrepancies exist on whether photosensitizers (e.g., 9-DDHC) are required for triene synthesis:
- Contradiction : reports UVB alone suffices for triene formation in 4S, while earlier studies required photosensitizers .
- Resolution : Design experiments with:
- Photosensitizer-free systems : Test UVB irradiation (250–315 nm) on purified 4S/4R in ethanol.
- LC-MS/MS monitoring : Track hydroperoxide intermediates (m/z 459.3 [M+H]<sup>+</sup>) and triene products (m/z 443.3) .
- Kinetic modeling : Compare rate constants (k) for triene formation in presence/absence of 9-DDHC.
Q. What methodological challenges arise in characterizing bioactivity against melanoma cells?
Key considerations include:
- Dose-response profiling : Test 0.1–10 μM concentrations in SKMEL-188 cells. 4S shows IC = 0.8 μM vs. 1,25(OH)D (IC = 1.2 μM) .
- Confounding factors : Serum-free media may exaggerate anti-proliferative effects; use 2% FBS for physiological relevance.
- Metabolic stability : Pre-incubate compounds with human liver microsomes to assess CYP3A4-mediated degradation .
Translational Research Questions
Q. How does endogenous (3β,20R)-Pregn-5-ene-3,17,20-triol contribute to SLOS pathophysiology?
In SLOS (7-dehydrocholesterol reductase deficiency):
Q. Can UVB-derived triene derivatives serve as anti-melanoma agents without hypercalcemia risks?
Preliminary data suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
